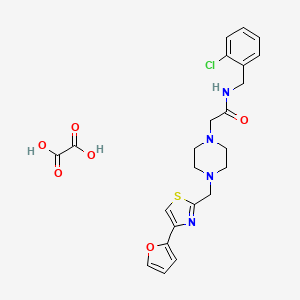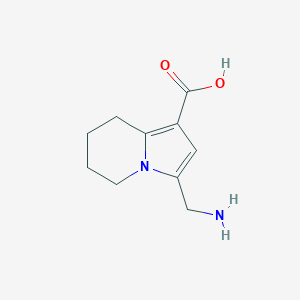
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group −NH2 . Compounds like “3-(Aminomethyl)-5-methylhexanoic acid” are GABA derivatives used to treat neuropathic pain and seizures .
Synthesis Analysis
Amino acids can be synthesized in the laboratory using various reactions. For instance, α-amino acids can be prepared from a carboxylic acid using reactions like the Hell‑Volhard‑Zelinskii reaction and the Gabriel phthalimide synthesis .Molecular Structure Analysis
In organic chemistry, an aminomethyl group is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines. For example, if acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis
Amino acids are the building blocks of all peptides and proteins and determine many of their important properties. In aqueous solution at neutral pH, the carboxylic group of amino acids is dissociated into a carboxylate and a proton (-COOH → -COO– + H+), and the amino group, which functions as a base, is protonated (-NH2 + H+ → -NH3+) .Scientific Research Applications
Benzimidazoles: ATI plays a crucial role in the synthesis of benzimidazoles, which are important heterocyclic compounds. Benzimidazoles exhibit diverse biological activities, including antiviral, antifungal, and anticancer properties .
Peptides and Peptidomimetics: Researchers utilize ATI to construct peptide-based molecules and peptidomimetics. These compounds mimic the structure and function of natural peptides, making them valuable in drug discovery and development .
Catalyst for Various Reactions
ATI’s electron-rich boron atom readily forms complexes with Lewis acids (such as amines or carboxylic acids). This property makes ATI an efficient catalyst for several reactions:
- Amidation and Esterification : ATI can catalyze amidation and esterification reactions involving carboxylic acids. These processes are essential in organic synthesis and drug development .
Ligand for Protein and Enzyme Investigations
The boron atom in ATI exhibits a strong affinity for proteins and enzymes. As a result, ATI is employed as a ligand in protein and enzyme studies:
- Structural Elucidation : By binding to proteins and enzymes, ATI helps elucidate their structures. Researchers use this information to understand their functions and mechanisms .
Drug Delivery Systems
ATI-functionalized nanoparticles have been explored for drug delivery. These systems enhance drug stability, targeting, and controlled release .
Photoacoustic Imaging
ATI-based conjugates have been investigated for in situ monitoring of structural changes in nanovehicles using photoacoustic signals. This application has potential in biomedical imaging .
Proteasome Inhibitors
Recent research has identified ATI derivatives as highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. These inhibitors may have implications in cancer therapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-7-5-8(10(13)14)9-3-1-2-4-12(7)9/h5H,1-4,6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWKFATQSWUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2CN)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)
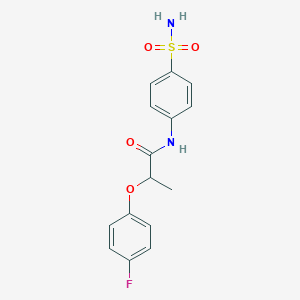
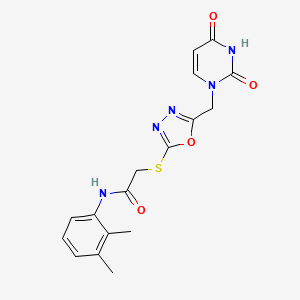
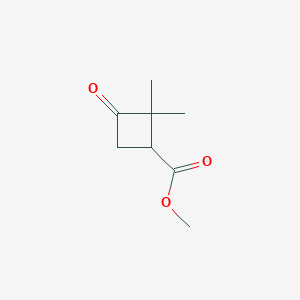
![5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2848546.png)
![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)
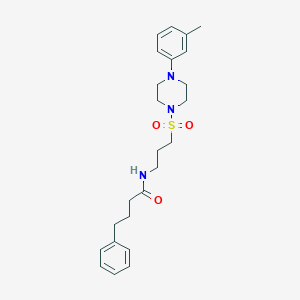

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)


![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
